(R)-1-(pyridin-4-yl)ethanol is a chiral alcohol characterized by the presence of a pyridine ring attached to an ethanol backbone. Its molecular formula is C₇H₉NO, and it has a molecular weight of 123.15 g/mol. The compound is notable for its potential applications in various fields, particularly in organic synthesis and pharmaceuticals, where it serves as an important intermediate due to its unique chemical properties derived from the pyridine moiety .
The biological activity of (R)-1-(pyridin-4-yl)ethanol is significant in medicinal chemistry. It acts as a ligand in biochemical assays, potentially binding to specific enzymes or receptors and modulating their activity. The pyridine ring enhances its ability to engage in π-π interactions and hydrogen bonding, which may influence its binding affinity and specificity .
Several methods have been developed for synthesizing (R)-1-(pyridin-4-yl)ethanol:
(R)-1-(pyridin-4-yl)ethanol has diverse applications:
Interaction studies involving (R)-1-(pyridin-4-yl)ethanol have focused on its role as a ligand in receptor binding assays. Its interactions with specific enzymes or receptors can provide insights into its potential therapeutic applications. Studies have shown that the compound's binding characteristics are influenced by the structural features of the pyridine ring and hydroxyl group, affecting its pharmacological profile .
Several compounds exhibit structural similarities to (R)-1-(pyridin-4-yl)ethanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-(1-Hydroxyethyl)-2-methylpyridine | 100189-16-0 | 0.87 |
Pyridin-4-ylmethanol hydrobromide | 65737-59-9 | 0.83 |
3-Pyridineethanol | 54656-96-1 | 0.83 |
1-(Pyridin-3-yl)propan-2-ol | 5344-27-4 | 0.83 |
2-Methylpyridine | 10018916 | 0.83 |
These compounds share structural elements with (R)-1-(pyridin-4-yl)ethanol but differ in their functional groups or stereochemistry, which can lead to varying biological activities and applications .
Irritant